molecular formula C16H16N2O6S B10782408 acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B10782408
M. Wt: 364.4 g/mol
InChI Key: SFIPPEJRUGDKRJ-OTDPEBBPSA-N
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Description

TMA-230, also known as Trimethylaluminium, is an organoaluminium compound with the chemical formula Al₂(CH₃)₆. It is a colorless liquid that is pyrophoric, meaning it ignites spontaneously in air. This compound is widely used in the chemical industry, particularly in the production of polyolefins and as a precursor for other organoaluminium compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylaluminium is typically synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the production of trimethylaluminium involves the same reaction but on a larger scale. The reaction is carried out in specialized reactors designed to handle the pyrophoric nature of the compound. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trimethylaluminium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxygen: For oxidation reactions.

    Water: For hydrolysis reactions.

    Organic Compounds: For substitution reactions.

Major Products

Scientific Research Applications

Trimethylaluminium has several scientific research applications:

Mechanism of Action

Trimethylaluminium exerts its effects primarily through its high reactivity. It acts as a Lewis acid, accepting electron pairs from other compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminium: Another organoaluminium compound with similar properties but different alkyl groups.

    Dimethylaluminium Chloride: A related compound with different substituents.

Uniqueness

Trimethylaluminium is unique due to its high reactivity and pyrophoric nature. It is also one of the simplest organoaluminium compounds, making it a valuable starting material for the synthesis of more complex compounds .

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N2O6S/c1-8(19)11-14(21)18-12(16(22)24-7-23-9(2)20)13(25-15(11)18)10-4-3-5-17-6-10/h3-6,8,11,15,19H,7H2,1-2H3/t8-,11+,15-/m1/s1

InChI Key

SFIPPEJRUGDKRJ-OTDPEBBPSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O

Origin of Product

United States

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